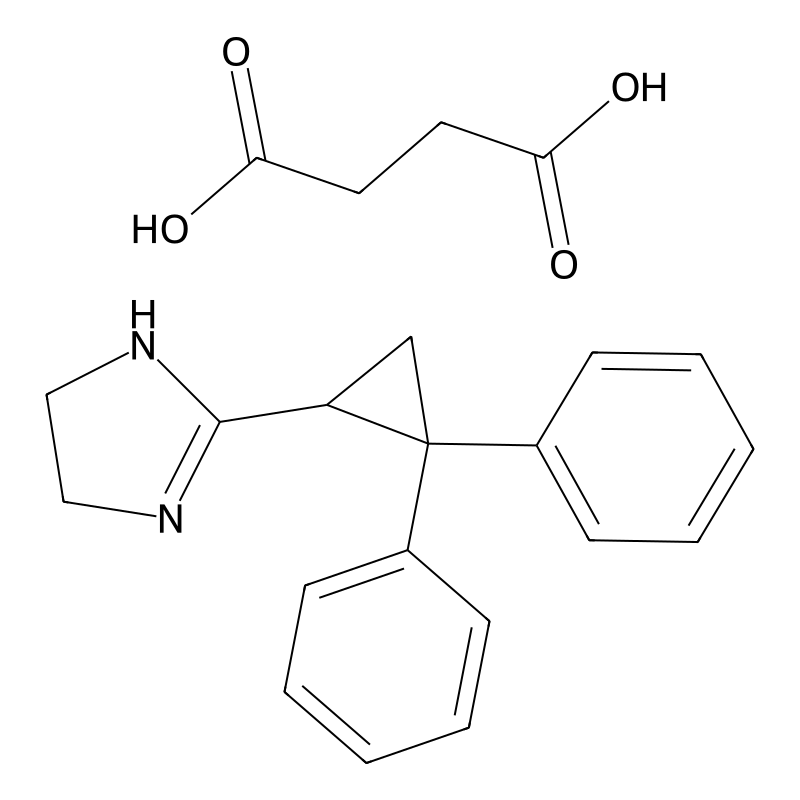Cibenzoline succinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Antiarrhythmic Effects
- Cibenzoline versus flecainide in the prevention of recurrence of atrial tachyarrhythmias in 139 patients: A comparison of cibenzoline and flecainide for preventing atrial tachyarrhythmias:
Important Note
Cibenzoline succinate is not a standard treatment for heart rhythm problems. It's crucial to consult with a healthcare professional for diagnosis and treatment of any arrhythmia.
Other Potential Applications
Limited research exists on the potential use of Cibenzoline succinate for other conditions. Some studies have explored its effects on cognitive function and blood flow, but more investigation is required to confirm any definitive benefits [2, 3].
Here are some references for the factual statements on other potential applications:
- Cognitive function: While some studies suggest Cibenzoline succinate might improve cognitive function in healthy individuals, the evidence is limited Effect of cibenzoline succinate on cognitive performance in healthy volunteers
- Blood flow: Preliminary research suggests Cibenzoline succinate may improve blood flow in certain situations, but further studies are needed The effect of cibenzoline succinate on regional cerebral blood flow in patients with transient ischemic attacks:
Cibenzoline succinate is a pharmaceutical compound primarily used as an antiarrhythmic agent. It is derived from cibenzoline, which is classified under class I antiarrhythmic drugs. The chemical formula for cibenzoline succinate is and it is characterized by its ability to modulate cardiac electrical activity, particularly during arrhythmias. This compound is often employed in the treatment of various cardiac conditions, influencing the polarization and repolarization phases of cardiac action potentials .
Key Reaction Steps:
- Formation of Cibenzoline Free Base: Cibenzoline is first prepared or extracted.
- Reaction with Succinic Acid: The free base is mixed with succinic acid in a suitable solvent.
- Crystallization: The mixture is cooled to yield solid cibenzoline succinate.
The primary biological activity of cibenzoline succinate lies in its antiarrhythmic properties. It acts by blocking sodium channels in cardiac tissues, thereby decreasing the excitability and conduction velocity of cardiac action potentials. This mechanism helps stabilize heart rhythms and prevent arrhythmias . Additionally, studies have indicated that cibenzoline may also influence calcium currents within myocardial cells, further contributing to its therapeutic effects .
The synthesis of cibenzoline succinate can be achieved through various methods:
- Direct Reaction Method:
- Mix cibenzoline free base with succinic acid in a solvent (e.g., dimethyl sulfoxide).
- Stir the mixture at controlled temperatures for a specified duration.
- Cool the mixture to precipitate the crystalline form of cibenzoline succinate.
- Alternative Solvent Method:
These methods allow for variations in yield and purity based on reaction conditions.
Cibenzoline succinate is primarily used in clinical settings for:
- Treatment of Cardiac Arrhythmias: It effectively manages conditions like atrial fibrillation and ventricular tachycardia.
- Research in Cardiac Function: It serves as a model compound for studying cardiac electrophysiology and drug interactions.
Research has indicated that cibenzoline succinate may interact with various other drugs, particularly those affecting cardiac function. Its metabolism can be influenced by cytochrome P450 enzymes, notably CYP2D6, which plays a role in the stereoselective metabolism of the compound . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.
Cibenzoline succinate shares similarities with several other antiarrhythmic agents, particularly those within class I. Below are some comparable compounds:
| Compound Name | Class | Key Characteristics |
|---|---|---|
| Quinidine | Class IA | Sodium channel blocker; used for atrial fibrillation |
| Flecainide | Class IC | Potent sodium channel blocker; used for ventricular arrhythmias |
| Propafenone | Class IC | Blocks sodium channels; also has beta-blocking properties |
Uniqueness of Cibenzoline Succinate:
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







